Methyl 7-hydroxyheptanoate

Catalog No.
S3151017
CAS No.
14565-11-8
M.F
C8H16O3
M. Wt
160.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 7-hydroxyheptanoate

CAS Number

14565-11-8

Product Name

Methyl 7-hydroxyheptanoate

IUPAC Name

methyl 7-hydroxyheptanoate

Molecular Formula

C8H16O3

Molecular Weight

160.213

InChI

InChI=1S/C8H16O3/c1-11-8(10)6-4-2-3-5-7-9/h9H,2-7H2,1H3

InChI Key

OEFRVJHOJAMSEX-UHFFFAOYSA-N

SMILES

COC(=O)CCCCCCO

Solubility

not available

Current Knowledge:

There is limited information readily available on the specific scientific research applications of Methyl 7-hydroxyheptanoate. Resources like PubChem [] and Sigma-Aldrich [] provide basic details about the compound, including its structure and CAS number. However, there is no mention of its established use in scientific research.

Potential Research Areas:

Due to the presence of a hydroxyl group and an ester linkage, Methyl 7-hydroxyheptanoate might hold potential for research in various fields, though this is speculative. Here are some possibilities:

  • Organic synthesis: The compound's structure suggests it could be a useful intermediate in the synthesis of more complex molecules. Its functional groups could be manipulated to create desired chemical functionalities.
  • Biological studies: The molecule's similarity to known metabolites or signaling molecules could warrant investigation into its potential biological activities. Studies could involve examining its interactions with enzymes or receptors in cells.

Methyl 7-hydroxyheptanoate is an organic compound with the molecular formula C₈H₁₆O₃. It is classified as an ester, specifically a methyl ester of 7-hydroxyheptanoic acid. This compound features a hydroxyl group (-OH) at the seventh carbon of the heptanoic acid chain, which contributes to its unique properties and reactivity. Methyl 7-hydroxyheptanoate is of interest in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and applications.

  • The mechanism of action of M7HH remains unknown. There is no current research exploring its specific biological function or interaction with other molecules within living organisms.
  • Safety Data Sheets (SDS): No readily available Safety Data Sheets (SDS) for M7HH were found.
  • General Considerations: As with most organic compounds, it is advisable to handle M7HH with appropriate laboratory safety precautions, including wearing gloves, eye protection, and working in a well-ventilated area.

Future Research Directions

  • Further research is needed to explore the natural occurrence, biosynthesis, and potential biological function of M7HH.
  • Its chemical properties, such as melting point, boiling point, and solubility, should be experimentally determined.
  • Investigating its potential reactivity with other molecules could lead to the discovery of novel applications.
Typical for esters, including:

  • Esterification: Reaction with acids to form new esters.
  • Hydrolysis: Reaction with water to yield the corresponding acid (7-hydroxyheptanoic acid) and methanol.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions .
  • Reduction: The compound can be reduced to produce saturated esters or alcohols .

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

Methyl 7-hydroxyheptanoate can be synthesized through several methods:

  • Direct Synthesis: One method involves the reaction of cycloheptanone with potassium persulfate in ethanol or methanol, leading to the formation of methyl 7-hydroxyheptanoate .
  • Oxidative Methods: Starting from heptanoic acid derivatives, oxidative methods can convert primary alcohols into their corresponding esters.
  • Biocatalysis: Enzymatic methods using lipases have been explored for synthesizing methyl esters from fatty acids.

These synthesis routes provide flexibility in producing methyl 7-hydroxyheptanoate for research and industrial applications.

Methyl 7-hydroxyheptanoate has several potential applications:

  • Chemical Intermediate: It serves as a precursor for synthesizing more complex molecules in organic chemistry.
  • Cosmetic Industry: Due to its emollient properties, it may find use in cosmetic formulations.
  • Pharmaceuticals: Its potential biological activity suggests applications in drug development.

Research into its specific applications is ongoing, particularly regarding its efficacy in medicinal chemistry.

Methyl 7-hydroxyheptanoate shares structural similarities with various other compounds. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Properties
Methyl heptanoateStraight-chain fatty acidSimple ester without hydroxyl group
Ethyl 7-hydroxyheptanoateEthyl ester of 7-hydroxyheptanoic acidSimilar biological activity potential
Methyl octanoateStraight-chain fatty acidHigher carbon chain length
Methyl 6-hydroxyhexanoateHydroxyl group on the sixth carbonShorter chain length

Methyl 7-hydroxyheptanoate's uniqueness lies in its specific hydroxyl positioning and chain length, which may confer distinct physical and chemical properties compared to these similar compounds.

XLogP3

1.5

Dates

Modify: 2023-08-18

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